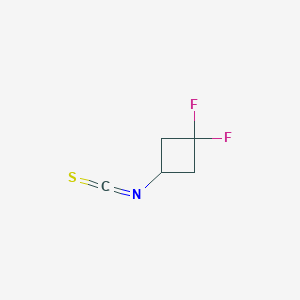
1,1-Difluoro-3-isothiocyanatocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-3-isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H5F2NS It is characterized by the presence of two fluorine atoms and an isothiocyanate group attached to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-isothiocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with fluorinating agents and isothiocyanate sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and isothiocyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluoro-3-isothiocyanatocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Addition: Nucleophiles such as primary amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Fluorine-substituted cyclobutane derivatives.
Addition Products: Thiourea derivatives.
Oxidation/Reduction Products: Various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1,1-Difluoro-3-isothiocyanatocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-3-isothiocyanatocyclobutane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a labeling reagent in biochemical studies. The fluorine atoms contribute to the compound’s stability and influence its interaction with molecular targets .
Comparaison Avec Des Composés Similaires
- 1,1-Difluoro-3-isocyanocyclobutane
- 1,1-Difluoro-3-isobutylcyclopentane
- Fluoropyrrolidines
Comparison: 1,1-Difluoro-3-isothiocyanatocyclobutane is unique due to the presence of both fluorine atoms and an isothiocyanate group on a cyclobutane ring. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. For example, fluoropyrrolidines, while also fluorinated, do not possess the isothiocyanate group, which limits their reactivity in certain applications .
Propriétés
Formule moléculaire |
C5H5F2NS |
|---|---|
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
1,1-difluoro-3-isothiocyanatocyclobutane |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 |
Clé InChI |
FSIDNHAMFGRURQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


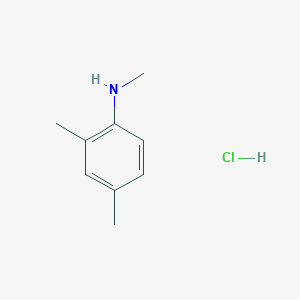
![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

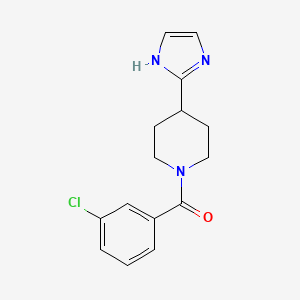
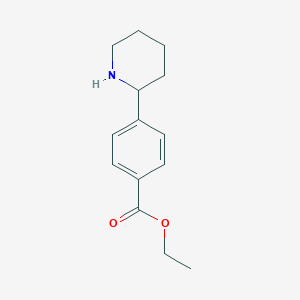
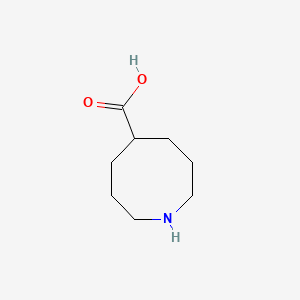
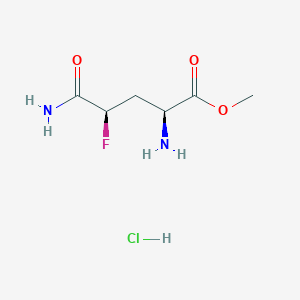

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

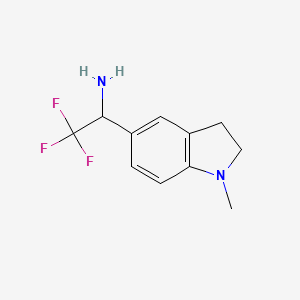
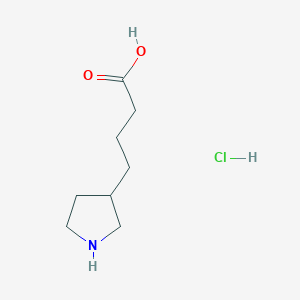
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
